![molecular formula C15H16O3S B14263299 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene CAS No. 155827-35-3](/img/structure/B14263299.png)
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is a compound that features a thiophene ring substituted with a 3,4,5-trimethoxyphenyl group via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and thiophene.
Reaction Conditions: A common method involves the use of a Wittig reaction to form the ethenyl linkage between the thiophene and the 3,4,5-trimethoxyphenyl group. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide and a phosphonium ylide.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and employing industrial purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the ethenyl linkage to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-[2-(3,4,5-Trimethoxyphenyl)ethyl]thiophene.
Substitution: Formation of brominated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 2-(3,4,5-Trimethoxyphenyl)ethylamine
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is unique due to the presence of both a thiophene ring and a 3,4,5-trimethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
155827-35-3 |
|---|---|
Fórmula molecular |
C15H16O3S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H16O3S/c1-16-13-8-12(5-4-11-6-7-19-10-11)9-14(17-2)15(13)18-3/h4-10H,1-3H3 |
Clave InChI |
YPPXIXDROOBVMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)

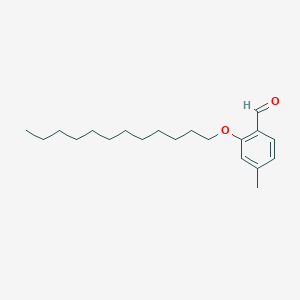
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
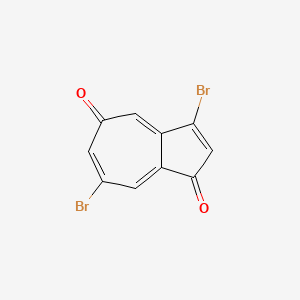
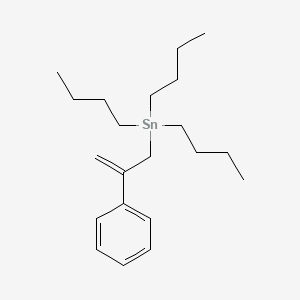
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
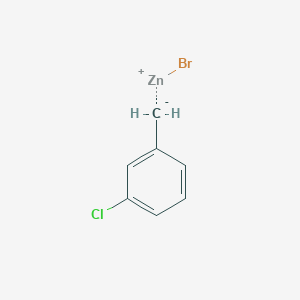
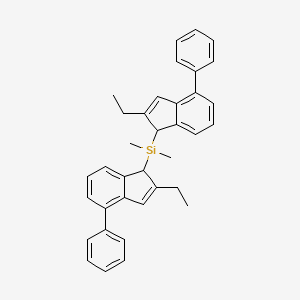



phosphanium perchlorate](/img/structure/B14263295.png)
